Cas no 61337-87-9 (S-Mirtazapine)
S-Mirtazapine Chemical and Physical Properties
Names and Identifiers
-
- Pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine,1,2,3,4,10,14b-hexahydro-2-methyl-, (14bS)-
- (S)-(+)-MIRTAZAPINE
- S-Mirtazapine
- ( )-Mirtazapine
- (14bS)-2-methyl-1,2,3,4,10,14b-hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine
- (S)-1,2,3,4,10,14b-Hexahydro-2-methylpyrazino(2,1-a)pyrido(2,3-c)(2)benzazepine
- Esmirtazapine
- Org 44-20
- UNII-4685R51V7M
- (14bS)-1,2,3,4,10,14b-Hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine
- (+)-Mirtazapine
- (S)-6-Azamianserin
- (S)-Mirtazapine
- (S)-Org 3770
-
Computed Properties
- Exact Mass: 265.15807
Experimental Properties
- Density: 1.22±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (1.1 g/l) (25 º C),
- PSA: 19.37
S-Mirtazapine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M364985-5mg |
S-Mirtazapine |
61337-87-9 | 5mg |
$ 135.00 | 2023-09-06 | ||
| TRC | M364985-10mg |
S-Mirtazapine |
61337-87-9 | 10mg |
$ 199.00 | 2023-09-06 | ||
| TRC | M364985-25mg |
S-Mirtazapine |
61337-87-9 | 25mg |
$ 374.00 | 2023-09-06 | ||
| TRC | M364985-50mg |
S-Mirtazapine |
61337-87-9 | 50mg |
$683.00 | 2023-05-17 | ||
| TRC | M364985-100mg |
S-Mirtazapine |
61337-87-9 | 100mg |
$1286.00 | 2023-05-17 | ||
| TRC | M364985-250mg |
S-Mirtazapine |
61337-87-9 | 250mg |
$1827.00 | 2023-05-17 | ||
| 1PlusChem | 1P00EK6Q-5mg |
(S)-1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine |
61337-87-9 | 99% | 5mg |
$202.00 | 2024-04-22 | |
| 1PlusChem | 1P00EK6Q-10mg |
(S)-1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine |
61337-87-9 | 99% | 10mg |
$313.00 | 2024-04-22 | |
| 1PlusChem | 1P00EK6Q-25mg |
(S)-1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine |
61337-87-9 | 99% | 25mg |
$666.00 | 2024-04-22 | |
| A2B Chem LLC | AG78546-5mg |
(S)-1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine |
61337-87-9 | 5mg |
$128.00 | 2024-04-19 |
S-Mirtazapine Related Literature
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on S-Mirtazapine
Comprehensive Overview of S-Mirtazapine (CAS No. 61337-87-9): Mechanism, Applications, and Research Insights
S-Mirtazapine (CAS No. 61337-87-9), the enantiomer of the widely prescribed antidepressant mirtazapine, has garnered significant attention in pharmacological research due to its distinct stereoselective properties. As a noradrenergic and specific serotonergic antidepressant (NaSSA), it modulates neurotransmitter activity through alpha-2 adrenergic receptor antagonism and 5-HT receptor interactions. Unlike its racemic counterpart, S-Mirtazapine exhibits enhanced binding affinity, making it a focal point for studies on treatment-resistant depression and neuropsychiatric disorders.
The growing interest in precision medicine has amplified research into chiral pharmaceuticals like S-Mirtazapine. Clinicians and researchers frequently search for terms such as "mirtazapine enantiomers difference," "S-Mirtazapine vs R-Mirtazapine," and "CAS 61337-87-9 applications," reflecting demand for nuanced understanding. Recent studies highlight its potential in addressing insomnia and appetite stimulation—key concerns in mental health forums—while minimizing sedative side effects associated with the racemic form.
From a synthetic chemistry perspective, CAS No. 61337-87-9 represents challenges in asymmetric synthesis and chiral separation. Analytical techniques like HPLC and chiral chromatography are critical for ensuring enantiomeric purity, a topic often queried as "how to test S-Mirtazapine purity." The compound’s crystalline structure and solubility profile further influence formulation strategies, particularly for oral bioavailability enhancement—a hotspot in pharmaceutical development discussions.
Emerging trends link S-Mirtazapine to neuroinflammation modulation, with preclinical data suggesting utility in neurodegenerative conditions. This aligns with rising searches for "depression and neuroprotection" and "NaSSA mechanism explained." Additionally, its metabolic pathway (primarily via CYP2D6 and CYP3A4) remains a focus for personalized dosing studies, addressing queries like "drug interactions with S-Mirtazapine."
Regulatory and patent landscapes for 61337-87-9 reflect its commercial potential. Innovators explore extended-release formulations and combination therapies, while generics manufacturers analyze bioequivalence requirements. Such developments respond to frequent searches on "S-Mirtazapine availability" and "cost-effective alternatives," underscoring its relevance in global healthcare economics.
In conclusion, S-Mirtazapine (CAS No. 61337-87-9) exemplifies the intersection of chiral pharmacology and therapeutic innovation. Its evolving applications—from mood disorders to neurological research—cater to both scientific and public interest, positioning it as a compound of enduring significance in modern medicine.
61337-87-9 (S-Mirtazapine) Related Products
- 85650-52-8(Mirtazapine)
- 61337-68-6(Desmethylmirtazapine)
- 1216678-68-0(Mirtazapine-d)
- 40000-79-1(1,2,3,4-tetrahydro-1,8-naphthyridin-2-one)
- 5654-97-7(1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one)
- 191546-94-8(4-Methyl-1-(3-methyl-2-pyridinyl)-2-phenylpiperazine)
- 78253-61-9(2-(piperidin-1-yl)pyridine-3-carboxylic acid)
- 61337-67-5(Mirtazapine)
- 61337-89-1(2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol)
- 61364-37-2((7R)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,?.0?,13]nonadeca-1(19),8,10,12,15,17-hexaene)